

# Spectroscopic Profile of Butylhydroxyanisole (BHA): A Technical Guide for Identification

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Compound of Interest		
Compound Name:	Butylhydroxyanisole (Standard)	
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#### Introduction

Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[1][2] Commercially, BHA is a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[2] Accurate identification and quantification of BHA are crucial for quality control and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic characteristics of BHA, offering a comprehensive resource for researchers, scientists, and drug development professionals. The following sections detail the ultraviolet-visible (UV-Vis), Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

# Spectroscopic Data for Butylhydroxyanisole (BHA)

The following tables summarize the key quantitative data from various spectroscopic techniques used for the identification of BHA.

## **Table 1: UV-Vis Spectroscopic Data**



Solvent/Medium	λmax (nm)	Reference
Not Specified	290	[3]
Methanol	289	
Ethanol	292	_

# Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy

**Data** 

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3486 - 3140	O-H Stretching	[4]
3068	C-H Stretching (aromatic)	[5]
2942	C-H Stretching (asymmetric, CH <sub>2</sub> )	[5]
2866	C-H Stretching (symmetric, CH <sub>2</sub> )	[5]
1724	C=O Stretching (carbonyl, if present as impurity or degradation product)	[5]
1238	C-O-C Stretching (asymmetric)	[5]
1162	C-O-C Stretching (symmetric)	[5]
1140 - 898	Fingerprint Region	[4]

# **Table 3: Mass Spectrometry (MS) Data**



Technique	Ionization Mode	m/z	Assignment	Reference
GC-MS	Electron Ionization (EI)	180	[M] <sup>+</sup>	[6]
GC-MS	El	165	[M-CH₃] <sup>+</sup>	[7]
LC-MS/MS	Negative Ionization	164.0 -> 149.0	[M-H] <sup>-</sup> -> [M-H- CH₃] <sup>-</sup>	[8]

Table 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (for 3-tert-butyl-4-hydroxyanisole isomer)



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment	Reference
<sup>1</sup> H	1.42	S	-C(CH <sub>3</sub> ) <sub>3</sub>	[9]
<sup>1</sup> H	3.78	S	-ОСН₃	[9]
<sup>1</sup> H	6.68	d	Ar-H	[9]
<sup>1</sup> H	6.77	dd	Ar-H	[9]
<sup>1</sup> H	6.85	d	Ar-H	[9]
13C	29.4	-C(CH3)3	[10]	
13C	34.5	-С(СНз)з	[10]	
13 <b>C</b>	55.7	-OCH₃	[10]	
13C	110.8	Ar-C	[10]	
13C	112.1	Ar-C	[10]	
13C	114.7	Ar-C	[10]	_
13C	139.6	Ar-C	[10]	
13C	147.2	Ar-C	[10]	_
13C	151.1	Ar-C	[10]	_

# **Experimental Protocols**

Detailed methodologies for the key spectroscopic experiments are provided below.

## **UV-Vis Spectrophotometry**

- Objective: To determine the maximum absorption wavelength ( $\lambda$ max) of BHA.
- Instrumentation: A standard UV-Vis spectrophotometer.
- Sample Preparation:
  - Accurately weigh a standard sample of BHA.



- Dissolve the standard in a suitable UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.
- Prepare a series of dilutions from the stock solution to fall within the linear range of the instrument.[11]
- Analysis:
  - Record the UV spectrum of the BHA solutions over a wavelength range of 200-400 nm.
  - Use the solvent as a blank for baseline correction.
  - Identify the wavelength of maximum absorbance (λmax). For simultaneous determination with other compounds, a fixed wavelength such as 280 nm may be used.[3]

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the BHA molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- · Sample Preparation:
  - For solid samples, the KBr pellet method is commonly used. Mix a small amount of BHA with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
  - Alternatively, the sample can be analyzed as a melt (crystalline phase).[12]
- Analysis:
  - Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
  - Identify the characteristic absorption bands corresponding to the functional groups in BHA,
     such as O-H, C-H (aromatic and aliphatic), and C-O stretching vibrations.

#### Mass Spectrometry (MS)

• Objective: To determine the molecular weight and fragmentation pattern of BHA.



- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).
- Sample Preparation (for GC-MS):
  - Dissolve the BHA sample in a volatile organic solvent like methanol.
  - Inject the solution into the GC system.
- GC-MS Analysis:
  - The sample is vaporized and separated on a capillary column.
  - The separated components enter the mass spectrometer and are ionized, typically by electron ionization (EI).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. The monitoring ion for BHA can be set to m/z 165.[7]
- LC-MS/MS Analysis:
  - A mobile phase consisting of a mixture of water and acetonitrile with 0.1% formic acid can be used to elute the analytes.[8]
  - Detection can be performed in negative ionization mode.[8]
  - For BHA, the transition from m/z 164.0 to 149.0 can be monitored.[8]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Objective: To elucidate the detailed molecular structure of BHA by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
- Instrumentation: A high-resolution NMR spectrometer.
- Sample Preparation:
  - Dissolve a small amount of the BHA sample in a deuterated solvent (e.g., CDCl₃, DMSO-d<sub>6</sub>).

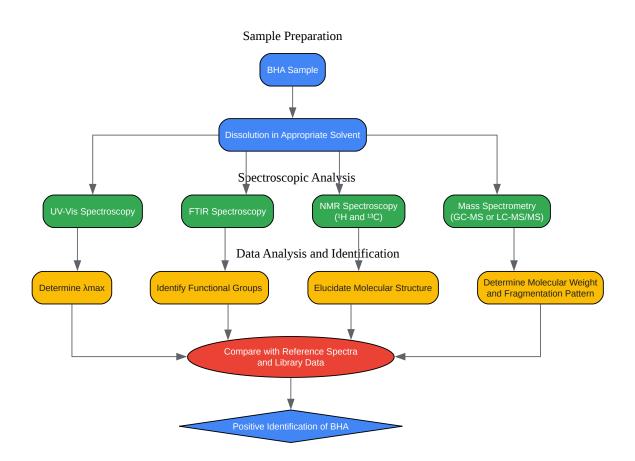


- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Analysis:
  - Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
  - Process the data (Fourier transformation, phase correction, and baseline correction).
  - Analyze the chemical shifts, signal multiplicities, and integration values to assign the peaks to the specific protons and carbons in the BHA molecule.

## **Visualization of Analytical Workflow**

The following diagram illustrates a logical workflow for the spectroscopic identification of Butylhydroxyanisole.





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Caption: Workflow for the Spectroscopic Identification of BHA.

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